molecular formula NaO4PZn B12648341 sodium;zinc;phosphate CAS No. 20539-12-2

sodium;zinc;phosphate

Cat. No.: B12648341
CAS No.: 20539-12-2
M. Wt: 183.3 g/mol
InChI Key: RTOOMIOWOJBNTK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Interdisciplinary Relevance of Complex Zinc Phosphates

Complex zinc phosphates, including sodium zinc phosphate (B84403), are of significant interest due to their diverse structural chemistry and resulting functionalities. These materials are not limited to a single application but have found utility in various fields, demonstrating their interdisciplinary relevance. For instance, in the realm of corrosion inhibition, sodium zinc phosphate has been synthesized and shown to offer superior performance compared to traditional zinc phosphate in protecting mild steel. researchgate.net This is attributed to its higher solubility, which facilitates the formation of a protective phosphate layer on the metal surface. researchgate.net

The adaptability of the zinc phosphate framework allows for the incorporation of various cations, such as sodium, which can modify the crystal structure and properties of the material. researchgate.net This has led to investigations into their use as pigments in coatings, where they can enhance corrosion resistance. researchgate.net Furthermore, the unique crystal structures of sodium zinc phosphates, which can form layered or three-dimensional networks, make them suitable for applications in energy storage and optics. capes.gov.briucr.orgnih.gov For example, their framework can host other ions, a property that is crucial for the development of new battery materials and phosphors for lighting applications. iucr.orgnih.govaip.orgresearchgate.net

The synthesis method plays a critical role in determining the final properties of these materials. Techniques such as co-precipitation and solid-state reactions are commonly employed to produce sodium zinc phosphate with desired characteristics. researchgate.netiucr.orgnih.gov The ability to tailor the synthesis process to achieve specific crystalline structures and compositions underscores the importance of these materials in the design of advanced functional materials.

Overview of Sodium Zinc Phosphate Research Landscape

The research landscape for sodium zinc phosphate is vibrant and expanding, with significant efforts directed towards harnessing its potential in various high-tech applications. Key areas of investigation include its use in corrosion-resistant coatings, as a component in batteries, and in the development of luminescent materials.

In the field of corrosion science , studies have demonstrated that sodium zinc phosphate pigments, when incorporated into epoxy coatings, provide enhanced protection for metals like mild steel. researchgate.net The mechanism of protection involves the release of inhibitive species that form a passivating layer on the metal surface. researchgate.net

For energy storage , particularly in aqueous zinc-ion batteries, sodium zinc phosphate is being explored as a protective layer for zinc anodes. nih.govacs.org An in situ electrodeposited sodium zinc phosphate layer has been shown to suppress the formation of zinc dendrites, a common issue that leads to battery failure. nih.govacs.org This protective layer facilitates uniform zinc plating and stripping, significantly enhancing the cycle life and stability of the battery. nih.govacs.org The table below summarizes the electrochemical performance of a zinc anode coated with a sodium zinc phosphate layer (Zn@NZP) compared to a bare zinc anode. nih.govacs.org

Anode TypeOverpotentialCycle Life Enhancement
Bare Zinc--
Zn@NZP~44 mV12-fold
This table illustrates the improved performance of a zinc anode with a sodium zinc phosphate protective layer. nih.govacs.org

In the domain of optical materials , manganese-doped sodium zinc phosphate (NaZnPO4:Mn) has been reported as a promising rare-earth-free phosphor for lighting applications. aip.orgaip.orgarxiv.org This material exhibits bright yellow-green photoluminescence under UV excitation, making it suitable for use in white-light emitting diodes (WLEDs). aip.orgaip.orgarxiv.org The crystal structure of NaZnPO4, consisting of interconnected PO4, ZnO4, and NaO4 tetrahedra, provides a stable host lattice for the manganese dopant ions. aip.orgarxiv.org Research has also explored co-doping with other rare-earth elements like cerium and terbium to achieve intense green emission for UV-based LEDs. researchgate.netrsc.org The table below details some of the luminescent properties of doped sodium zinc phosphate.

DopantExcitation Wavelength (nm)Emission ColorQuantum Yield
Mn418Yellow-Green63%
Ce, Tb285Green-
This table highlights the potential of doped sodium zinc phosphate in lighting technologies. aip.orgaip.orgrsc.org

The synthesis of various sodium zinc phosphate compounds with different stoichiometries and crystal structures continues to be an active area of research. capes.gov.briucr.orgnih.gov These studies are crucial for understanding the structure-property relationships and for designing new materials with tailored functionalities. For example, a non-stoichiometric sodium zinc iron(III) phosphate with an alluaudite-like structure has been synthesized and characterized, revealing a three-dimensional framework with tunnels that could allow for ionic mobility, suggesting potential applications in solid-state electrolytes. iucr.orgnih.gov

Properties

CAS No.

20539-12-2

Molecular Formula

NaO4PZn

Molecular Weight

183.3 g/mol

IUPAC Name

sodium;zinc;phosphate

InChI

InChI=1S/Na.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3

InChI Key

RTOOMIOWOJBNTK-UHFFFAOYSA-K

Canonical SMILES

[O-]P(=O)([O-])[O-].[Na+].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry for Sodium Zinc Phosphate Systems

Aqueous-Based Precipitation Routes

Aqueous-based precipitation is a versatile and widely employed method for the synthesis of sodium zinc phosphate (B84403), particularly for producing pigments and functional powders. This approach involves the reaction of soluble precursors in an aqueous medium to form an insoluble product.

Co-precipitation is a common technique for synthesizing zinc phosphate-based pigments. This method involves the simultaneous precipitation of zinc and phosphate ions from a solution containing soluble salts of these components, such as zinc sulfate (B86663) or zinc chloride, and a phosphate source like sodium phosphate. The resulting precipitate can be a hydrated form of zinc phosphate, which can be subsequently processed.

In a typical co-precipitation synthesis, an aqueous solution of a zinc salt is mixed with a solution of a sodium phosphate under controlled conditions. The reaction leads to the formation of a white precipitate of zinc phosphate. The use of sodium phosphate as a precursor inherently introduces sodium ions into the system, which can be incorporated into the final product, forming sodium zinc phosphate. The versatility of this method allows for the production of materials with varying compositions and properties suitable for applications such as anticorrosive pigments. researchgate.netmdpi.comresearchgate.net

The morphology and composition of the precipitated sodium zinc phosphate particles are highly dependent on several reaction parameters, including pH, temperature, reactant concentration, and the presence of surfactants or templates.

The pH of the reaction medium is a critical factor that influences the crystalline phase and morphology of the synthesized zinc phosphate. For instance, different morphologies, such as plate-like or flower-like nanostructures, can be obtained by adjusting the pH of the reaction system. mdpi.com The precipitation of amorphous zinc phosphate has been observed in various cell culture media from solutions of zinc chloride and sodium phosphate. wikipedia.org The crystallinity of the final product can also be influenced by the pH, with different crystalline phases of hydrated zinc phosphate, such as hopeite and parahopeite, being identified as reaction products under specific conditions. wikipedia.org

Temperature also plays a significant role in the synthesis process. It can affect the solubility of the precursors and the final product, thereby influencing the nucleation and growth of the particles. The concentration of the reactants is another key parameter that can be adjusted to control the particle size and distribution. Higher concentrations may lead to faster precipitation and smaller particle sizes.

Furthermore, the use of surfactants or templates can provide a means to control the particle size and prevent agglomeration. For example, surface-modified zinc phosphate nanocrystals with good dispersion and a particle size of 30–35 nm have been synthesized using a one-step ultrasonic-template-microwave assisted route. dergipark.org.tr

The following table summarizes the influence of key reaction parameters on the characteristics of zinc phosphate synthesized via aqueous precipitation:

Reaction ParameterInfluence on Particle Morphology and Composition
pH Affects the crystalline phase (e.g., hopeite, parahopeite) and morphology (e.g., plate-like, flower-like). mdpi.comwikipedia.org
Temperature Influences the solubility of precursors and the final product, affecting nucleation and particle growth.
Reactant Concentration Can be adjusted to control particle size and distribution; higher concentrations may lead to smaller particles.
Surfactants/Templates Can be used to control particle size, prevent agglomeration, and achieve good dispersion. dergipark.org.tr

High-Temperature Melt-Quenching Synthesis of Sodium Zinc Phosphate Glass Matrices

High-temperature melt-quenching is a conventional method for producing amorphous glass materials, including those in the sodium zinc phosphate system. researchgate.net This technique involves melting a mixture of raw materials at high temperatures to form a homogeneous liquid, followed by rapid cooling to prevent crystallization. researchgate.net

The precursors for synthesizing sodium zinc phosphate glasses typically include a source of phosphorus pentoxide (P2O5), such as phosphoric acid or ammonium (B1175870) dihydrogen phosphate, a zinc source like zinc oxide (ZnO), and a sodium source, often sodium carbonate (Na2CO3) or sodium dihydrogen phosphate (NaH2PO4). researchgate.net These raw materials are weighed in the desired molar ratios, thoroughly mixed, and then heated in a crucible to temperatures typically ranging from 750°C to 1300°C to achieve a molten state. researchgate.netnih.gov

During the melting process, the precursors decompose and react to form a homogeneous, viscous liquid. The melt is then rapidly cooled, or "quenched," by pouring it onto a pre-heated mold or into a liquid such as water. This rapid cooling prevents the atoms from arranging into an ordered crystalline lattice, resulting in an amorphous glass structure. researchgate.net

The properties of the resulting sodium zinc phosphate glass, such as its thermal stability, dissolution rate, and optical properties, can be tailored by adjusting the chemical composition of the initial mixture. For instance, the addition of ZnO to sodium phosphate glasses can improve their stability against moisture while maintaining their amorphous nature. researchgate.net The melt-quenching technique has been successfully employed to synthesize various phosphate-based glasses, including those in the CaO-Na2O-P2O5 and SiO2-CaO-Na2O-P2O5 systems. mdpi.com

A study on the synthesis of phosphate glasses in the xCaO-(50-x)Na2O-50P2O5 system demonstrated the use of (NaPO3)6 and NH4H2PO4 as primary raw materials, with Na2CO3 as an auxiliary material. The mixture was melted at 1200°C for 1.5 hours before being cast into a mold. mdpi.com Another example involves preparing a slurry by mixing phosphoric acid with a zinc compound, which is then heated to produce a molten phosphate glass. nih.gov

The following table provides an example of a nominal composition for a zinc phosphate-based glass prepared by a melt-quenching related method:

ComponentWeight Percent
P2O5 59.9
ZnO 29.9
Na2O 4.9
K2O 4.9
Al2O3 0.4

Table adapted from a study on zinc phosphate-based glasses, illustrating a potential composition. nih.gov

Hydrothermal and Solvothermal Synthetic Pathways for Crystalline Phases

Hydrothermal and solvothermal methods are effective for synthesizing crystalline phases of zinc phosphate, including those that may incorporate sodium. These techniques involve chemical reactions in a closed system, such as an autoclave, at elevated temperatures and pressures. The primary distinction between the two is the solvent used: water in the case of hydrothermal synthesis and a non-aqueous solvent for solvothermal synthesis.

These methods offer excellent control over the size, shape, and crystallinity of the resulting particles. rsc.org The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline structures. While these methods can be more complex and costly compared to precipitation, they are valuable for producing high-quality crystalline materials. dergipark.org.tr

In a typical hydrothermal or solvothermal synthesis of sodium zinc phosphate, soluble zinc and phosphate precursors, along with a sodium-containing compound, are dissolved in the appropriate solvent and sealed in an autoclave. The autoclave is then heated to a specific temperature for a set duration, allowing the crystalline product to form. The morphology and crystal structure of the final product can be influenced by parameters such as the reaction temperature, time, solvent type, and the presence of structure-directing agents or templates.

For instance, one- and two-dimensional zinc phosphate structures have been synthesized through solvothermal reactions in the presence of an organic amine, which acts as a structure-directing agent. Although not specifically sodium zinc phosphate, this demonstrates the capability of the solvothermal method to produce complex crystalline architectures.

Electrochemical Deposition for Functional Layer Formation

Electrochemical deposition is a technique used to form functional layers of materials on a conductive substrate. This process can be employed to create coatings of zinc phosphate, which can be either cathodic or anodic.

In cathodic electrochemical treatment , a composite coating of zinc and zinc phosphate can be formed on a substrate like mild steel. researchgate.net This process offers several advantages, including the ability to produce coatings at low temperatures without the need for accelerators in the bath. researchgate.net The thickness of the coating can be controlled, which can lead to energy savings and reduced processing costs. researchgate.net A significant benefit of the cathodic process is the absence of iron dissolution, which prevents the formation of ferric phosphate sludge, making it a more environmentally friendly option. researchgate.net The resulting coatings have been shown to exhibit good corrosion resistance in a sodium chloride solution. researchgate.net

Conversely, anodic electrochemical treatment can also be used to form zinc phosphate coatings. This method can accelerate the deposition of the coating. However, it is associated with the formation of a significant amount of sludge, which makes it a less eco-friendly process. The coatings produced through anodic phosphating are often rich in phosphophyllite and have a higher porosity, which can be advantageous for applications requiring high oil-retaining capacity.

The choice between cathodic and anodic deposition depends on the desired properties of the functional layer and the environmental considerations of the process.

Green and Biologically Inspired Synthesis Approaches (e.g., Microbial-Induced Mineralization)

In recent years, there has been a growing interest in developing environmentally friendly and sustainable methods for synthesizing nanomaterials. These "green" synthesis approaches often utilize biological systems or principles to produce the desired materials.

One such approach is microbial-induced mineralization . This method leverages the metabolic activities of microorganisms to create conditions that favor the precipitation of inorganic compounds. For example, the degradation of glyphosate by microorganisms such as Bacillus subtilis and Saccharomyces sp. can release phosphate ions into the surrounding medium. These phosphate ions can then react with zinc ions present in the solution to form zinc phosphate nanoparticles. This process is considered a green and environmentally friendly method due to its low cost, simple operation, and rapid effects. The resulting zinc phosphate nanoparticles have been shown to be nanometer-sized and spherical in shape.

Another biologically inspired approach involves using the extracellular secretions of fungi, such as Aspergillus fumigatus, to mediate the synthesis of zinc phosphate-based nanosheets. The biomolecules produced by the fungus can act as templates or stabilizing agents, influencing the growth and morphology of the nanomaterials.

These green and biologically inspired synthesis methods offer a promising alternative to conventional chemical and physical synthesis routes, which can be energy-intensive and may involve the use of hazardous chemicals. The development of such eco-friendly techniques is crucial for the sustainable production of advanced materials like sodium zinc phosphate.

Solid-State Reaction Methods for Specialized Compounds

Solid-state reaction, a prevalent and straightforward technique in materials synthesis, offers a viable route for producing specialized sodium zinc phosphate compounds. This method typically involves the intimate mixing of solid precursors followed by heating to elevated temperatures to facilitate diffusion and reaction between the components. The simplicity and scalability of this approach make it attractive for various applications.

A notable example of this method is the synthesis of nanoparticle zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O) at ambient temperatures. In this process, hydrated sodium phosphate (Na₃PO₄·12H₂O) and hydrated zinc sulfate (ZnSO₄·7H₂O) are used as the primary precursors researchgate.net. The reaction proceeds by grinding the solid reactants together, leading to the formation of the desired product. This room-temperature approach is particularly advantageous as it avoids the high energy consumption associated with high-temperature calcination.

The resulting zinc phosphate dihydrate has been characterized as spherical nanoparticles with a particle size ranging from 40 to 50 nanometers researchgate.net. The use of hydrated precursors is crucial in this ambient temperature synthesis, as the water of hydration can facilitate ion mobility and the reaction between the solid reactants. This method highlights the potential of solid-state reactions to produce nanomaterials with controlled size and morphology without the need for complex equipment or harsh reaction conditions.

Solid-State Synthesis of Nanoparticle Zinc Phosphate Dihydrate
Precursor 1Precursor 2Reaction ConditionsProductParticle SizeMorphology
Na₃PO₄·12H₂OZnSO₄·7H₂OAmbient TemperatureZn₃(PO₄)₂·2H₂O40-50 nmSpherical

The choice of precursors can significantly influence the final product's characteristics. While various zinc sources like zinc nitrate or zinc oxide can be used in other synthesis routes, the solid-state reaction at room temperature specifically benefits from the reactivity of hydrated salts researchgate.netaustinpublishinggroup.com. The reaction stoichiometry must be carefully controlled to ensure the formation of the pure desired phase and to avoid the presence of unreacted starting materials or undesired byproducts.

Strategies for Controlled Nucleation and Crystal Growth

Controlling the nucleation and subsequent crystal growth is paramount for tailoring the physical and chemical properties of sodium zinc phosphate materials. Various synthetic strategies have been developed to manipulate crystal size, morphology, and orientation, which in turn affect their performance in different applications.

Hydrothermal Synthesis: This is a versatile solution-based method that utilizes high temperatures and pressures in an aqueous environment to crystallize materials mdpi.com. The hydrothermal process offers excellent control over nucleation and growth by adjusting parameters such as reaction temperature, time, pH, and the concentration of precursors.

A key strategy for morphological control in hydrothermal synthesis is the use of organic additives or templates. These molecules can selectively adsorb onto specific crystallographic planes, thereby inhibiting or promoting growth in certain directions. For instance, in the synthesis of related zinc oxide materials, various organic amines have been shown to direct the formation of different morphologies, such as rods, sheets, and polyhedrons researchgate.net. This principle can be extended to zinc phosphate systems to achieve desired crystal shapes.

Effect of Organic Additives on Crystal Morphology in Hydrothermal Synthesis
AdditiveResulting MorphologyTypical Size
TributylamineRod-like200-300 nm
TriethylamineRod-like100-300 nm
DiisopropylamineRod-like200-400 nm
Ammonium phosphateRod-like200-500 nm
TriethanolamineSpindle-like100-300 nm

Flux Method: The flux growth technique is particularly useful for obtaining large, high-quality single crystals of materials that have high melting points or decompose before melting frontiersin.orgnih.gov. In this method, the constituent components of the desired sodium zinc phosphate are dissolved in a molten salt (the flux). The flux effectively lowers the crystallization temperature, allowing for crystal growth from a solution.

The controlled, slow cooling of the molten solution is a critical step. As the temperature decreases, the solubility of the target material in the flux reduces, leading to supersaturation and subsequent nucleation and crystal growth. The cooling rate, which can be as low as 0.4 K/h, directly influences the size and quality of the resulting crystals, with slower rates generally favoring the formation of larger and more perfect crystals frontiersin.org. The choice of flux is also crucial; it should have a low melting point, a high boiling point, be a good solvent for the reactants, and be chemically inert with respect to the desired compound frontiersin.orgnih.gov.

Control of Supersaturation: In any solution-based crystal growth method, the level of supersaturation is a key driving force for both nucleation and growth. By carefully controlling the concentration of reactants, temperature, and pH, the rate of nucleation and the subsequent growth of crystals can be managed. For instance, maintaining a low level of supersaturation can favor the growth of existing nuclei over the formation of new ones, leading to larger crystals. In some zinc phosphate systems, a spiral growth mechanism has been observed, where crystal growth occurs at screw dislocations on the crystal surface researchgate.net. This mechanism is often dominant at low supersaturation levels.

Advanced Structural Characterization and Spectroscopic Analysis of Sodium Zinc Phosphate Materials

Crystallographic and Amorphous Structure Elucidation

The arrangement of atoms in both crystalline and amorphous sodium zinc phosphate (B84403) materials dictates their macroscopic properties. Techniques such as X-ray diffraction and electron microscopy are indispensable for probing these structural characteristics.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and for determining its crystal lattice parameters. For sodium zinc phosphate, XRD patterns have confirmed its crystalline nature and have been indexed to a specific crystal system. Studies have shown that NaZnPO₄ crystallizes in a monoclinic system with the space group P2₁/n.

The analysis of the XRD patterns allows for the precise determination of the lattice parameters. Through Rietveld refinement, a method used to refine a theoretical line profile against measured diffraction data, the structural data for NaZnPO₄ have been elucidated. These refinements provide accurate values for the lattice constants (a, b, c) and the angle β, which are characteristic of the monoclinic cell. The main diffraction peaks for NaZnPO₄ are typically observed at specific 2θ values, corresponding to various crystallographic planes, such as (1,1,2), (1,0,3), (0,2,0), (1,1,4), (1,2,3), and (3,0,3). nih.gov

Furthermore, XRD is crucial in studying the effects of doping on the NaZnPO₄ lattice. For instance, when Mn²⁺ ions are introduced as a dopant, a monotonic increase in the lattice parameters and cell volume is observed. This expansion is attributed to the substitution of the smaller Zn²⁺ ions (ionic radius ~0.60 Å) with the larger Mn²⁺ ions (ionic radius ~0.66 Å), providing strong evidence for the successful incorporation of the dopant into the host lattice. stanford.edu

Table 1: Crystallographic Data for Sodium Zinc Phosphate (NaZnPO₄) obtained from Rietveld Refinement. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.6681
b (Å)8.1316
c (Å)15.2591
α (°)90
β (°)89.8007
γ (°)90
Volume (ų)1075.548

Electron Microscopy (SEM, TEM) for Microstructural and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale.

SEM analysis of NaZnPO₄ phosphors has revealed interesting morphological features. The grains of the phosphor often exhibit a shape similar to elongated rod-like structures. stanford.eduosti.gov The morphology of the particles can be influenced by the synthesis method. For instance, NaZnPO₄ nanoparticles synthesized by precipitation methods can have a more spherical shape. The magnification capabilities of SEM allow for a detailed examination of the particle size, shape, and degree of agglomeration, which are critical parameters affecting the performance of phosphor materials.

TEM provides higher resolution imaging, allowing for the characterization of the nanostructure of sodium zinc phosphate materials. TEM images can reveal the size and shape of individual nanocrystals and provide insights into their crystallinity. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline structure of individual nanoparticles, complementing the bulk structural information obtained from XRD.

Vibrational Spectroscopy for Bonding and Molecular Structure Assessment

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These methods are highly sensitive to the local chemical environment and bonding within a material, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the phosphate (PO₄³⁻) groups in sodium zinc phosphate. The infrared spectra of NaZnPO₄ exhibit distinct absorption bands corresponding to the stretching and bending vibrations of the P-O bonds within the phosphate tetrahedra.

The primary vibrational modes of the PO₄³⁻ anion observed in the FTIR spectra of zinc phosphate compounds include:

ν₃ (antisymmetric stretching): Typically observed in the 925-1113 cm⁻¹ region. nih.gov

ν₁ (symmetric stretching): A weaker band often appearing around 925 cm⁻¹. nih.gov

ν₄ (antisymmetric bending): Found in the range of 500-600 cm⁻¹.

ν₂ (symmetric bending): Usually located in the lower frequency region.

In hydrated forms of zinc phosphates, characteristic bands for O-H stretching and bending vibrations of water molecules are also present, typically around 3138 cm⁻¹ and 1638 cm⁻¹, respectively. nih.gov The positions and shapes of these bands can provide information about the degree of hydration and the nature of hydrogen bonding within the structure.

Table 2: Typical FTIR Vibrational Frequencies for Zinc Phosphate Compounds. nih.gov

Wavenumber (cm⁻¹)Assignment
~3138O-H Stretching
~1638O-H Bending
925 - 1113PO₄³⁻ Antisymmetric Stretching (ν₃)
~925PO₄³⁻ Symmetric Stretching (ν₁)
500 - 600PO₄³⁻ Bending Vibrations (ν₄)

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a material. Due to different selection rules, some vibrational modes may be more prominent in Raman spectra than in FTIR, and vice versa. For zinc phosphate materials, Raman spectroscopy is particularly effective for studying the PO₄ stretching region, often showing better-resolved peaks compared to the broad bands in FTIR spectra. researchgate.net

The key Raman active modes for zinc phosphate compounds include:

PO₄ Symmetric Stretching Mode (ν₁): This mode gives rise to a strong, sharp band and its position can be used to identify different zinc phosphate minerals. researchgate.net

PO₄ Antisymmetric Stretching Modes (ν₃): These appear as a set of bands in the higher frequency region.

PO₄ Bending Modes (ν₂ and ν₄): These are observed at lower frequencies.

X-ray Absorption and Photoelectron Spectroscopy for Elemental and Chemical State Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the local electronic structure and chemical state of elements within a material.

X-ray Absorption Near Edge Structure (XANES), a part of the XAS spectrum, provides information on the oxidation state and coordination geometry of the absorbing atom. For zinc-containing materials, the Zn K-edge XANES spectrum is sensitive to the local environment of the zinc atoms. The position and features of the absorption edge can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral coordination) and can be used to identify the chemical speciation of zinc in complex systems. wikipedia.orgtaylorandfrancis.com In the context of sodium zinc phosphate, XANES can be used to confirm the +2 oxidation state of zinc and to characterize its coordination with oxygen atoms from the phosphate groups.

Extended X-ray Absorption Fine Structure (EXAFS), the region of the XAS spectrum at higher energies beyond the absorption edge, provides quantitative information about the local atomic structure around the absorbing atom. Analysis of the EXAFS signal can determine the bond distances, coordination numbers, and types of neighboring atoms for a specific element. For NaZnPO₄, Zn K-edge EXAFS would yield precise Zn-O bond lengths and the number of nearest oxygen neighbors, providing a detailed picture of the ZnO₄ tetrahedra within the crystal structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical (oxidation) states of the elements present in the near-surface region of a material. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of the core-level electrons can be determined. These binding energies are characteristic of each element and are sensitive to the local chemical environment.

For sodium zinc phosphate, XPS analysis would involve acquiring high-resolution spectra for the Na 1s, Zn 2p, P 2p, and O 1s core levels. The binding energy of the Zn 2p₃/₂ peak is expected to be in the range of 1021-1022 eV, which is characteristic of Zn²⁺. researchgate.net The O 1s spectrum can often be deconvoluted into multiple components, representing oxygen atoms in different chemical environments, such as in the phosphate groups (P-O) and potentially in adsorbed surface species. The binding energies of Na 1s and P 2p would further confirm the presence and chemical state of these elements in the compound.

Table 3: Expected Core Level Binding Energies in Sodium Zinc Phosphate from XPS.

ElementCore LevelExpected Binding Energy (eV)Information Provided
SodiumNa 1s~1071-1072Presence and chemical state of sodium
ZincZn 2p₃/₂~1021-1022Confirms Zn²⁺ oxidation state
PhosphorusP 2p~133-134Presence and chemical state of phosphorus in phosphate
OxygenO 1s~530-532Information on P-O bonding and surface oxygen species

Spectroscopic Probes for Optical Properties and Electronic Transitions

The optical characteristics and electronic structure of sodium zinc phosphate materials are extensively investigated using a variety of spectroscopic techniques. These probes provide critical insights into the material's interaction with electromagnetic radiation, revealing details about its band structure, defect states, and the energy levels of incorporated dopant ions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for determining the optical band gap of sodium zinc phosphate glasses. Studies on undoped sodium zinc phosphate glass systems have reported optical band gap energies in the range of 3.0 to 3.7 eV. researchgate.net The absorption edge in the near-UV region is attributed to the electronic transitions from the oxygen 2p orbitals to the unoccupied 3d orbitals of phosphorus. The precise value of the band gap and the position of the UV cut-off wavelength are sensitive to the glass composition. For instance, in a sodium zinc phosphate glass system modified with cadmium oxide (CdO), the optical energy gap was observed to decrease from 3.42 to 3.14 eV as the CdO content increased. ucv.ro This was accompanied by a red shift in the UV cut-off wavelength from 315 nm to 327 nm, indicating an increase in the number of non-bridging oxygen (NBO) atoms. ucv.ro

Photoluminescence (PL) and photoluminescence excitation (PLE) spectroscopy are particularly valuable for characterizing doped sodium zinc phosphate materials, which are of interest for applications in solid-state lighting and displays. By introducing optically active ions, such as rare-earth or transition metal ions, into the sodium zinc phosphate host, specific electronic transitions can be probed. For example, cerium-doped sodium zinc phosphate (NaZnPO₄:Ce³⁺) exhibits a strong excitation peak at 285 nm, with a shoulder at 275 nm, and produces a broad emission band centered at 340 nm. researchgate.net This emission is ascribed to the 5d → 4f (specifically ²F₅/₂ → ²F₇/₂) electronic transition of the Ce³⁺ ion. researchgate.net

When co-doped with other ions, energy transfer processes can be observed. In terbium-doped NaZnPO₄, sharp emission peaks corresponding to the ⁴f–⁴f transitions of Tb³⁺ are observed at 488, 543, 585, and 622 nm. researchgate.net The introduction of dopants creates distinct energy levels within the band gap of the host material, leading to characteristic absorption and emission spectra.

Table 1: Spectroscopic Data and Electronic Transitions in Doped Sodium Zinc Phosphate Materials

Dopant IonHost Matrix CompositionExcitation Wavelength (nm)Emission Peak (nm)Attributed Electronic TransitionReference
Ce³⁺ZnNaPO₄285340²F₅/₂ → ²F₇/₂ researchgate.net
Tb³⁺NZPO-488, 543, 585, 622⁴f–⁴f transitions researchgate.net
CdO40P₂O₅-34ZnO-(21-x)Na₂O-5CuO-xCdO--Affects host band gap ucv.ro

Influence of Alkali and Transition Metal Ions on Phosphate Network Structure

The structure of the phosphate network in sodium zinc phosphate materials is highly dependent on the type and concentration of modifying ions, particularly alkali and transition metal ions. These ions play a crucial role in altering the connectivity and properties of the glass network.

Alkali ions, such as sodium (Na⁺), act as network modifiers. They disrupt the covalent P-O-P (bridging oxygen) linkages within the phosphate chains, leading to the formation of terminal P-O⁻ groups, known as non-bridging oxygens (NBOs). This depolymerization of the glass network generally leads to a decrease in the glass transition temperature (Tg) and viscosity. The introduction of a second type of alkali ion (e.g., K⁺ alongside Na⁺) can lead to the "mixed alkali effect," where properties like DC conductivity exhibit a non-monotonic behavior, typically showing a minimum at an intermediate composition. nih.govmdpi.com This effect is attributed to the different sizes and mobilities of the ions creating structural and energy mismatches that hinder ion transport. mdpi.com Similarly, replacing alkali ions with alkaline-earth ions (e.g., Mg²⁺, Ca²⁺, Ba²⁺) results in a significant decrease in electrical conductivity. researchgate.net

Other transition metals introduce unique structural and electronic features. For example, the addition of molybdenum oxide (MoO₃) can lead to the formation of isolated MoO₆ octahedra, which influences properties like molar volume and glass transition temperature. mst.edu The incorporation of cobalt (Co) and molybdenum (Mo) ions into a sodium zinc borophosphate glass has been shown to make the glass network more compact. ekb.eg Copper (Cu²⁺) and vanadyl (VO²⁺) ions have been found to occupy tetragonally distorted octahedral sites within a sodium phosphate glass matrix. researchgate.net The specific coordination environment of the transition metal ion, which can be influenced by the presence of other ions like cesium (Cs⁺), affects the degree of distortion in the local structure. mst.edu This local environment, in turn, dictates the electronic and optical properties of the material.

Table 2: Influence of Selected Ions on the Properties of Phosphate Glass Networks

Ion/OxideRole in NetworkEffect on Phosphate Network StructureImpact on Physical/Chemical PropertiesReference
Na⁺Network ModifierCreates non-bridging oxygens (NBOs), depolymerizes network.Lowers Tg and viscosity. aip.org
K⁺ (with Na⁺)Network ModifierInduces "Mixed Alkali Effect".Non-monotonic change in DC conductivity. nih.govmdpi.com
Zn²⁺Network Modifier/FormerActs as a cross-linking agent between phosphate chains.Increases chemical durability, decreases glass fragility. ucv.roaip.org
CdONetwork ModifierIncreases the number of NBOs.Decreases optical band gap, increases density and molar volume. ucv.ro
MoO₃Network Modifier/FormerForms isolated MoO₆ octahedra.Affects molar volume and glass transition temperature. mst.edu
Co/Mo OxidesNetwork ModifiersCause minor irregular changes in structural units.Increases compactness of the glass network. ekb.eg
Cs⁺Network ModifierAffects coordination environment of other ions (e.g., Fe³⁺).Can lead to the formation of a corner-sharing Cs-polyhedral sub-structure. mst.eduunt.edu
BaO, CaO, MgONetwork ModifiersReplace alkali ions in the network.Decrease DC electrical conductivity. researchgate.net

Computational and Theoretical Investigations of Sodium Zinc Phosphate Systems

Quantum Mechanical Approaches for Electronic Structure and Reactivity

Quantum mechanical methods, particularly those based on quantum chemistry, are fundamental to understanding the electronic structure and chemical bonding that govern the properties of sodium zinc phosphate (B84403) materials.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to sodium zinc phosphate and related glass systems to elucidate their energetic stability and the nature of their chemical bonds. ias.ac.ind-nb.info DFT calculations can determine the activation energy for ion conductivity, a key property for applications in solid-state batteries. ias.ac.in

In studies of doped zinc sodium phosphate glass, DFT has been used to develop theoretical models that explain the behavior of conductivity. ias.ac.ind-nb.info These models show that the bonding of ions within the glass matrix is composed of three primary energy contributions: an electrostatic term, a covalent term, and a polarization term. ias.ac.in By calculating these contributions, researchers can understand how different dopant ions affect the material's structure and electrical properties. For instance, a simplified ionic bond model based on DFT and the electronegativity equalization method can qualitatively explain the activation energy of conductivity in rare-earth-doped Na2ZnP2O7 glasses. ias.ac.in

DFT-based calculations provide quantitative data on the energetics of ion transport, allowing for a comparison between theoretical predictions and experimental measurements, such as those obtained from complex impedance spectroscopy. ias.ac.ind-nb.info This approach helps in understanding the microscopic constraints of the structure surrounding the cations and the energy barriers for ion hopping. ias.ac.in

Table 1: Key Energy Contributions in DFT Models of Doped Sodium Zinc Phosphate Glass

Energy ContributionDescriptionRelevance to Material Properties
Electrostatic Term Represents the ionic interactions between charged atoms within the glass network.Influences the structural stability and the energy barrier for ion migration.
Covalent Term Describes the energy associated with the sharing of electrons between atoms, forming covalent bonds.Determines the strength and directionality of chemical bonds, affecting the rigidity of the glass structure.
Polarization Term Accounts for the distortion of electron clouds of atoms due to the electric fields of neighboring ions.Affects the local dielectric properties and the mobility of charge carriers.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of a material. irjweb.commdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the material is more reactive. irjweb.commdpi.com

For sodium zinc phosphate systems, this analysis can predict how the material will interact with other substances, which is critical for applications such as corrosion inhibition or catalytic activity. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing a more detailed picture of the material's chemical behavior. mdpi.com

The Molecular Electrostatic Potential (MEP) is another important tool derived from quantum chemical calculations. dergipark.org.tr The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr In the context of sodium zinc phosphate, an MEP analysis would reveal the sites most likely to engage in electrostatic interactions, such as the adsorption of molecules or the initial steps of a chemical reaction.

Table 2: Quantum Chemical Reactivity Descriptors from HOMO/LUMO Energies

ParameterFormulaChemical Significance
Energy Gap (ΔE) ELUMO - EHOMOMeasures kinetic stability and chemical reactivity. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO)/2Represents the ability of a molecule to attract electrons. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO)/2Indicates resistance to change in electron distribution. irjweb.com
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; measures the polarizability of a molecule. mdpi.com
Electrophilicity Index (ω) μ2 / (2η) (where μ = -χ)Quantifies the electrophilic nature of a molecule. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the dynamic behavior of complex systems like sodium zinc phosphate glasses and their interactions at interfaces. researchgate.netnd.edu

MD simulations are also essential for studying interfacial phenomena. They can model the interaction between a sodium zinc phosphate surface and an aqueous environment, which is critical for understanding corrosion protection mechanisms or biocompatibility. core.ac.uk Simulations can reveal how water molecules structure themselves at the surface and how ions, such as Na+ and Zn2+, might leach from the material into the surrounding solution. researchgate.netnd.edu By tracking the trajectories of individual atoms, MD provides insights into diffusion mechanisms and calculates key parameters like the activation energy for ion diffusion. researchgate.net

Table 3: Typical Parameters and Outputs of an MD Simulation for a Glass System

Simulation AspectDescriptionExample Output/Insight
Potential Model A set of mathematical functions (e.g., B-K-S potential) that describe the forces between atoms. researchgate.netDetermines the accuracy of the simulation in reproducing real material behavior.
System Composition The types and number of atoms (e.g., Na, Zn, P, O) included in the simulation box.Models a specific stoichiometry of sodium zinc phosphate glass.
Ensemble (e.g., NVT, NPT) The set of thermodynamic variables (e.g., number of atoms, volume, temperature, pressure) held constant during the simulation.Allows for modeling the material under realistic environmental conditions.
Simulation Time The duration over which the atomic movements are simulated, typically in nanoseconds.Provides information on the long-term structural evolution and dynamic processes. researchgate.net
Structural Analysis Calculation of properties like radial distribution functions (RDFs) and coordination numbers.Reveals average bond lengths and the local atomic environment (e.g., number of oxygen atoms around a zinc atom). researchgate.net
Dynamic Analysis Calculation of mean squared displacement (MSD) and diffusion coefficients.Quantifies the mobility of ions (e.g., Na+) within the glass network. researchgate.net

Predictive Modeling for Material Design and Performance Optimization

Predictive modeling, often leveraging machine learning (ML) and high-throughput computations, is transforming materials science from a trial-and-error process to a design-driven one. researchgate.net This approach can be applied to the sodium zinc phosphate chemical space to accelerate the discovery of new materials with tailored properties.

The process begins with the creation of large databases of candidate materials. The properties of these materials are then calculated using high-throughput DFT computations. researchgate.net This data is used to train ML models, which learn the complex relationships between a material's composition and structure (descriptors) and its functional properties (attributes). researchgate.net These trained models can then rapidly predict the performance of thousands of new, unexplored compositions, identifying the most promising candidates for experimental synthesis and testing.

For instance, in the field of energy storage, such a framework could be used to screen for sodium zinc phosphate compositions optimized for use as cathode materials in zinc-ion batteries. researchgate.net The ML model could predict key performance indicators like average voltage, capacity, and energy density based on fundamental material attributes. researchgate.net This predictive capability significantly reduces the time and resources required for materials discovery and allows for the systematic optimization of performance.

Synergistic Integration of Computational and Experimental Methodologies

The most powerful approach to understanding and developing complex materials like sodium zinc phosphate involves the close integration of computational and experimental techniques. researchgate.netmdpi.com This synergistic methodology allows researchers to build a comprehensive picture where theory validates experiment and experiment guides and refines theoretical models.

For example, experimental techniques like X-ray and neutron diffraction provide data on the average atomic structure of a glass. researchgate.netresearchgate.net MD simulations can then be used to generate atomic-scale models that are consistent with this diffraction data, offering a complete three-dimensional view of the glass network. researchgate.net Similarly, experimental measurements of electrical conductivity via complex impedance spectroscopy can be explained and understood at a fundamental level using DFT calculations of ion hopping pathways and activation energies. ias.ac.ind-nb.info

This synergy works in both directions. Computational predictions can suggest new material compositions with enhanced properties, which can then be synthesized and tested in the lab. researchgate.net Conversely, unexpected experimental results can challenge existing theoretical models, leading to new computational investigations and a deeper understanding of the underlying physics and chemistry. researchgate.net This iterative cycle of prediction, synthesis, and characterization is a hallmark of modern materials design and is essential for optimizing the performance of sodium zinc phosphate systems for specific applications. mdpi.com

Advanced Functional Applications and Performance Evaluation of Sodium Zinc Phosphate

Anti-Corrosion Performance in Protective Coatings

Sodium zinc phosphate (B84403) is utilized as an effective anti-corrosive pigment in protective coatings, offering an environmentally friendlier alternative to traditional chromate-based inhibitors. icrc.ac.ir Its protective capabilities are attributed to a combination of barrier effects and electrochemical inhibition.

Mechanisms of Corrosion Inhibition via Surface Layer Formation and Ion Release

The primary anti-corrosion mechanism of sodium zinc phosphate relies on its partial solubility in water, which allows for the release of inhibitive ions. researchgate.net When moisture penetrates a coating containing this pigment, it slowly dissolves, releasing zinc (Zn²⁺) and phosphate (PO₄³⁻) ions into the electrolyte. icrc.ac.irresearchgate.net These ions interact with the metallic substrate through several protective actions:

Passive Layer Formation : The phosphate ions react with the metal surface (e.g., steel) to form a stable, insoluble, and non-conducting layer of metal phosphates. specialchem.comtribology.rsnih.gov This passivating layer acts as a physical barrier, isolating the metal from corrosive agents like oxygen and water and preventing the electrochemical corrosion reactions from occurring. tribology.rs The presence of feroxyhyte as a dominant phase on mild steel surfaces exposed to sodium zinc phosphate has been linked to enhanced corrosion inhibition. researchgate.net

Ion Release and Complex Formation : The released zinc ions (Zn²⁺) can migrate to cathodic sites on the metal surface. tribology.rs There, they react with hydroxyl ions (OH⁻) generated during the cathodic reaction to precipitate as zinc hydroxide (B78521) (Zn(OH)₂), further blocking these sites and stifling the corrosion process. tribology.rs The combination of zinc and phosphate ions can also form protective complexes that precipitate onto the metal surface, enhancing the barrier properties. researchgate.net The inhibitive action is therefore a synergistic effect of both the zinc cation and the phosphate anion. icrc.ac.ir Studies have shown that the inhibitive performance of synthesized sodium zinc phosphate can be higher than that of commercial zinc phosphate due to its relatively higher solubility, which promotes the precipitation of the protective phosphate layer. researchgate.net

Electrochemical Characterization of Coating Efficacy (Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

The effectiveness of coatings containing sodium zinc phosphate is commonly evaluated using electrochemical techniques that probe the coating-metal interface.

Electrochemical Impedance Spectroscopy (EIS) : EIS is a non-destructive technique used to assess the barrier properties and corrosion resistance of a coating. mdpi.com The measurement involves applying a small amplitude AC potential over a wide range of frequencies and measuring the current response. The resulting impedance data is often presented in Bode and Nyquist plots. For protective coatings, a high impedance modulus at low frequencies is indicative of excellent barrier properties and low permeability to corrosive species. mdpi.com Studies on coatings with sodium zinc phosphate show that the impedance values increase significantly compared to unpigmented coatings, confirming enhanced corrosion protection. electrochemsci.org The data can be fitted to equivalent electrical circuits to quantify parameters like coating capacitance (C_c), pore resistance (R_po), and charge transfer resistance (R_ct), which relates to the corrosion rate at the metal surface. researchgate.net

Potentiodynamic Polarization : This technique measures the corrosion current density (I_corr) and corrosion potential (E_corr) of the coated metal. rsc.orgresearchgate.net A lower I_corr value signifies a lower corrosion rate and thus better protective performance. nih.govrsc.org Coatings formulated with sodium zinc phosphate consistently demonstrate lower corrosion current densities and a shift in corrosion potential compared to unprotected substrates, which indicates the formation of a protective passive film that inhibits both anodic and cathodic reactions. nih.govresearchgate.net The polarization resistance (R_p), derived from these curves, is inversely proportional to the corrosion rate; higher R_p values indicate superior corrosion resistance. rsc.orgscholaris.ca

Table 1: Representative Electrochemical Data for Coatings Containing Zinc Phosphate

Coating SystemSubstrateTest SolutionCorrosion Current Density (Icorr)Polarization Resistance (Rp)Reference
Unmodified Zinc PhosphateMild Steel3.5% NaClLower than controlHigher than control nih.gov
Zinc Phosphate with nano-CeO₂Mild Steel3.5% NaClSignificantly LowerSignificantly Higher nih.gov
Polyester (B1180765) Powder Coat + 2% Zinc PhosphateSteel3.5% NaClNot specifiedIncreased by one order of magnitude mdpi.com
Epoxy Powder Coat + 2% Zinc PhosphateSteel3.5% NaClNot specifiedIncreased by one order of magnitude mdpi.com

Formulation and Performance in Polymer Matrix Coatings (e.g., Epoxy, Polyester, Powder Coatings)

Sodium zinc phosphate is a versatile pigment compatible with various binder systems, including epoxy resins, polyesters, and powder coatings. researchgate.netresearchgate.net

Polyester Coatings : For outdoor applications where UV resistance is crucial, polyester-based coatings are often used. scholaris.ca The addition of zinc phosphate to polyester powder coatings has been shown to significantly improve their anti-corrosive performance in aggressive environments like those simulated by neutral salt spray tests. scholaris.caresearchgate.netfinishingandcoating.com

Powder Coatings : Powder coatings are environmentally friendly due to the absence of volatile organic compounds (VOCs). researchgate.net Zinc phosphate is incorporated into both polyester and epoxy powder coating formulations to enhance corrosion protection. researchgate.netfinishingandcoating.com Research has shown that there is an optimal dosage for the pigment; for instance, a 2% addition of zinc phosphate was found to be optimal in certain polyester and epoxy systems based on salt spray tests, while electrochemical tests suggested an 8% optimum for a polyester clearcoat. mdpi.comresearchgate.net This suggests that the pigment's effectiveness can be influenced by interactions with other components, such as fillers like barium sulfate (B86663), which can have a synergistic effect. mdpi.comfinishingandcoating.com

Development of Nanostructured Anti-Corrosion Coatings

Recent advancements have focused on using nanomaterials to further boost the performance of zinc phosphate coatings. The incorporation of nano-sized particles can lead to coatings with superior properties compared to their micro-sized counterparts.

The use of nano-zinc phosphate particles in coating formulations can result in a more compact and dense protective layer with fewer pores, significantly enhancing the barrier against corrosive agents. researchgate.net Studies have shown that incorporating nanoparticles such as nanocrystalline cerium oxide (CeO₂), aluminum oxide (Al₂O₃), or titanium dioxide (TiO₂) into a zinc phosphating bath or coating formulation leads to a refined crystal structure, higher coating weight, and improved corrosion resistance. nih.govresearchgate.net These nano-additives can act as nucleating agents, promoting the formation of densely packed phosphate crystals. nih.gov The resulting nanostructured or nanocomposite coatings exhibit lower corrosion current densities and higher charge-transfer resistance, confirming their superior protective capabilities. nih.gov

Electrochemical Energy Storage Materials

Beyond corrosion protection, phosphate-based materials are being explored for applications in energy storage, particularly for sodium-ion batteries (SIBs), which are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. nih.gov

Anode Materials for Sodium-Ion Batteries

While direct use of sodium zinc phosphate is under investigation, related binary zinc phosphides (such as ZnP₂ and Zn₃P₂) have demonstrated significant promise as high-capacity anode materials for SIBs. researchgate.netacs.org These materials operate via a conversion reaction mechanism during sodiation and desodiation.

During the sodiation (charging) process, zinc phosphide (B1233454) reacts with sodium ions. For example, ZnP₂ is transformed into sodium zinc (NaZn₁₃) and sodium phosphide (Na₃P) phases. researchgate.netacs.org In the subsequent desodiation (discharging) process, the reaction is reversed, and the original zinc phosphide is reformed. researchgate.netacs.org This one-step conversion/recombination process has been shown to be highly reversible. acs.org

To improve electrochemical performance, particularly conductivity and stability during volume changes, zinc phosphide is often composited with carbon (ZnP₂–C). researchgate.netacs.org Such composites have exhibited excellent performance, including high reversible capacity and good rate capability. acs.org A patent also describes an anode comprising a zinc substrate with a sodium zinc phosphate layer grown on the surface, which is reported to be highly stable in aqueous electrolytes, reduce the energy barrier for Zn²⁺ deposition, and improve the cycle life of zinc metal batteries. google.com

Table 2: Performance Data for a ZnP₂-C Composite Anode in a Sodium-Ion Battery

Performance MetricValueConditionsReference
Reversible Capacity883 mAh g-1After 130 cycles acs.org
C-Rate Capability500 mAh g-1at 1C acs.org
C-Rate Capability350 mAh g-1at 3C acs.org
Cycling StabilityNo capacity deteriorationOver 130 cycles acs.org

Protection Layers for Zinc Metal Anodes in Aqueous Batteries

Aqueous zinc-metal batteries are a promising energy storage technology due to their high safety, low cost, and high ionic conductivity. However, the practical application of these batteries is often hindered by issues at the zinc metal anode, including the formation of zinc dendrites and parasitic side reactions like corrosion and water splitting during repeated charging and discharging cycles. google.com These issues can lead to short circuits and a rapid decline in battery performance.

A key strategy to mitigate these problems is the construction of an artificial protective layer on the surface of the zinc anode. Research has demonstrated the in-situ formation of a sodium zinc phosphate interfacial layer directly onto the zinc substrate via electrodeposition. google.com This method creates a uniform and strongly adhered protective coating that can significantly enhance the performance of the zinc anode.

The protective layer is composed of sodium zinc phosphate particles, specifically identified as Na₆Zn₆(PO₄)₆·8H₂O and Na₁₂[Zn₁₂P₁₂O₄₈]·12H₂O. google.com This layer acts as a physical barrier, preventing direct contact between the zinc metal and the aqueous electrolyte, which in turn suppresses the undesirable side reactions. Furthermore, the sodium zinc phosphate layer is highly stable in aqueous electrolytes and effectively reduces the energy barrier for Zn²⁺ deposition. This facilitates more uniform plating and stripping of zinc, thereby hindering the growth of dendrites and dramatically improving the cycle life of the battery. google.com

Table 1: Composition of Sodium Zinc Phosphate Protective Layer

Compound Formula
Sodium Zinc Phosphate Hydrate Na₆Zn₆(PO₄)₆·8H₂O
Sodium Zinc Phosphate Hydrate Na₁₂[Zn₁₂P₁₂O₄₈]·12H₂O

Data sourced from patent information regarding protective layers for zinc anodes. google.com

Supercapacitor Applications and Charge Storage Dynamics

Supercapacitors are energy storage devices known for their high power density and rapid charge-discharge capabilities. Their charge storage mechanism can be broadly categorized into two types: electrical double-layer capacitance (EDLC), which involves ion adsorption at the electrode-electrolyte interface, and pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface.

Phosphate-based materials, in general, are considered for pseudocapacitive applications due to the potential for redox reactions involving the metal centers. For sodium zinc phosphate, the charge storage dynamics would likely involve a combination of ion adsorption and surface redox reactions involving the zinc and phosphate moieties. The porous structure and surface area of the material would be critical factors influencing its capacitive performance. Further research is required to fully elucidate the specific charge storage mechanism and evaluate the performance of sodium zinc phosphate as a supercapacitor electrode material.

Cycling Stability and Rate Capability Enhancement

Cycling stability and rate capability are critical performance metrics for energy storage devices. Cycling stability refers to the ability of a battery or supercapacitor to maintain its capacity over many charge-discharge cycles, while rate capability describes its performance at high charge and discharge currents.

The application of a sodium zinc phosphate layer on zinc metal anodes has been shown to be a highly effective strategy for enhancing cycling stability. In one study, a zinc foil anode coated with a sodium zinc phosphate layer demonstrated a cycle life that was 12 times longer than that of a bare zinc foil anode. google.com This significant improvement is attributed to the protective layer's ability to stabilize the zinc anode by preventing dendrite formation and parasitic side reactions. google.com

Table 2: Performance Enhancement of Zinc Anode with Sodium Zinc Phosphate Layer

Anode Type Cycle Life Improvement Factor Mechanism of Enhancement
Bare Zinc Foil 1x (Baseline) -
Sodium Zinc Phosphate Coated Zinc Foil 12x Suppression of dendrites and side reactions, uniform Zn²⁺ deposition. google.com

This table illustrates the significant improvement in cycling stability achieved by modifying the zinc anode with a sodium zinc phosphate protective layer.

Catalytic Activity and Reaction Mechanisms

Role in Hydrogen Production Processes

The electrochemical splitting of water to produce hydrogen, known as the hydrogen evolution reaction (HER), is a cornerstone of green energy technology. This process relies on efficient electrocatalysts to reduce the overpotential required for the reaction. While platinum is the benchmark catalyst for HER, its high cost and scarcity have driven research toward more abundant and cost-effective materials.

Currently, there is a lack of specific research in the scientific literature detailing the role of sodium zinc phosphate as a catalyst for hydrogen production. Studies on HER have explored a variety of materials, including other zinc-based compounds. For instance, the kinetics of the hydrogen evolution reaction have been studied on pure zinc surfaces in sulfate solutions, where the surface chemistry, including the presence of zinc oxide, plays an active role. researchgate.net Other research has focused on materials like zinc tungstate (B81510) (ZnWO₄) as effective electrocatalysts for promoting HER. mdpi.com The catalytic activity in these materials is often associated with their electronic structure and the presence of numerous active sites. Although the specific catalytic activity of sodium zinc phosphate for HER is not documented, its composition suggests a potential for investigation in this area.

Investigation of Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to many industrial chemical processes. These catalysts are favored for their ease of separation from the reaction mixture and potential for reusability. Zinc-based compounds are widely used as heterogeneous catalysts in various organic synthesis reactions.

Assessment of Photocatalytic Behavior

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants in water and air under light irradiation. When a semiconductor photocatalyst absorbs light with energy greater than its band gap, it generates electron-hole pairs. These charge carriers can then migrate to the surface and produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can mineralize a wide range of organic contaminants. researchgate.net

While specific studies on the photocatalytic behavior of the ternary compound sodium zinc phosphate are limited, the photocatalytic properties of zinc phosphate and related zinc compounds are well-documented. Zinc phosphate nanoparticles have been explored for various applications, including as photocatalysts. researchgate.netnih.gov The photocatalytic activity is generally attributed to the generation of ROS upon UV irradiation, which effectively degrades organic pollutants. nih.govnih.gov For example, MFe₂O₄ (where M = Zn) nanoparticles have demonstrated excellent degradation rates for organic dyes under UV irradiation. nih.govnih.gov Similarly, composites of silver and zinc phosphate have shown high photocatalytic activity under visible light. chula.ac.th

The mechanism involves the excitation of electrons from the valence band to the conduction band, creating holes. These electrons and holes react with water and oxygen to form radicals that break down organic molecules. The efficiency of this process depends on factors like crystal structure, particle size, and surface area of the catalyst. Given that sodium zinc phosphate contains both zinc and phosphate, it is plausible that it would exhibit photocatalytic properties, likely activated by UV light, similar to other zinc-based phosphate and oxide materials. However, dedicated experimental studies are needed to confirm and quantify its photocatalytic efficiency.

Table 3: Photocatalytic Degradation of Methylene Blue by Related Zinc-Based Materials

Photocatalyst Light Source Degradation Efficiency Time
Zinc Oxide (ZnO) UV >90% Not specified
Silver-Zinc Phosphate (Ag/Zn-PO₄) Visible Light High Not specified
Zinc Ferrite (ZnFe₂O₄) UV-C/H₂O₂ ~90% 1 min

This table presents data on the photocatalytic performance of materials chemically related to sodium zinc phosphate, indicating the potential for photocatalytic activity. nih.govnih.govchula.ac.th

Environmental Remediation Applications

Sodium zinc phosphate and related zinc phosphate materials have demonstrated significant potential in various environmental remediation applications. Their utility stems from their ability to effectively sequester pollutants, particularly heavy metal ions and excess phosphates, from contaminated aqueous environments.

Adsorption and Precipitation of Heavy Metal Ions from Aqueous Solutions

Zinc phosphate-based materials are effective in removing heavy metal ions from aqueous solutions through a combination of adsorption and precipitation mechanisms. The efficiency of removal is influenced by several factors, including pH, adsorbent dosage, contact time, and the initial concentration of the metal ions.

For instance, studies using low-grade phosphate as an adsorbent for zinc (Zn²⁺) and cadmium (Cd²⁺) have shown that the adsorption of these metal ions increases with higher concentrations of the adsorbent material. The maximum uptake for both zinc and cadmium was observed at a pH range of 4 to 6. researchgate.net The equilibrium time for the adsorption process for both metals was reached within 30 minutes. researchgate.net The adsorption process for both Zn²⁺ and Cd²⁺ was found to follow both the Langmuir and Freundlich isotherm models, suggesting a complex interaction between the metal ions and the adsorbent surface. researchgate.net

In another study, bone meal, which is rich in phosphates, was investigated for its capacity to retain zinc. The maximum adsorption capacity was determined to be 2375.33 mg/kg at a pH of 6, following the Langmuir model. The kinetics of the adsorption process fit a pseudo-second-order model, indicating that the rate-limiting step is likely a chemical sorption process. mdpi.com At a higher pH of 12, the retention of zinc increased to 2937.53 mg/kg; however, this was attributed primarily to the precipitation of zinc hydroxide (Zn(OH)₂) and zinc phosphates, rather than just adsorption. mdpi.com

Furthermore, natural phosphate rock modified with nitrilotris(methylene)triphosphonate (NTP) has been shown to have high sorption capacities for lead (Pb²⁺) and zinc (Zn²⁺), reaching up to 640 mg/g and 300 mg/g, respectively. nih.gov The analysis of sorption isotherms indicated that Pb²⁺ has a stronger affinity for the apatite structure of the phosphate rock, while Zn²⁺ interacts more weakly with both the mineral surface and the organic NTP moieties. nih.gov

The following table summarizes the adsorption capacities of different phosphate-based materials for heavy metal ions.

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mg/g)Optimal pHReference
Low-Grade PhosphateZn²⁺, Cd²⁺Not specified4-6 researchgate.net
Bone MealZn²⁺2.3756 mdpi.com
NTP-Modified Natural PhosphatePb²⁺640Not specified nih.gov
NTP-Modified Natural PhosphateZn²⁺300Not specified nih.gov

Phosphate Recovery and Management from Wastewater

The presence of excess phosphate in wastewater is a significant environmental concern, leading to eutrophication of water bodies. Zinc-based materials have been explored for their potential to not only remove but also recover phosphate from wastewater.

Layered zinc hydroxide (LZH) has been synthesized and tested for phosphate adsorption, demonstrating a high adsorption capacity of 135.4 mg/g at a neutral pH. rsc.orgrsc.org A significant portion of the phosphate removal, over 50%, occurred within the first 60 seconds of contact time with an initial phosphate concentration of 5 mg/L. rsc.orgrsc.org This rapid uptake is advantageous for practical applications in wastewater treatment. Furthermore, the adsorbed phosphate can be effectively recovered from the LZH material using regenerants like acetic acid and sodium hydroxide. rsc.org

In a pilot-scale study, a stepwise precipitation process was developed to recover both zinc and phosphate from phosphating wastewater. The process involves first recovering 99% of the zinc by adjusting the pH to 7. Subsequently, 98% of the phosphate is recovered through the crystallization of magnesium ammonium (B1175870) phosphate (struvite). researchgate.net This approach not only addresses the pollution issue but also allows for the recycling of valuable resources. Another patented process describes the recovery of metals and phosphate from waste phosphate sludge by mixing it with an alkali solution, sintering it to convert the phosphate to a water-soluble form, and then leaching it with water to recover the soluble phosphate. google.com

Mechanistic Understanding of Pollutant Sequestration

The sequestration of pollutants by sodium zinc phosphate and related materials involves a combination of physical and chemical processes. The primary mechanisms for heavy metal ion removal are adsorption onto the material's surface and precipitation of insoluble metal-phosphate or metal-hydroxide compounds.

The adsorption process can be influenced by the surface charge of the adsorbent and the chemical nature of the pollutant. For heavy metal cations, adsorption is generally favored at higher pH values where the adsorbent surface is more negatively charged. The fit of experimental data to kinetic models like the pseudo-second-order model suggests that the process is often chemisorption, involving the formation of chemical bonds between the metal ions and the active sites on the adsorbent surface. mdpi.com

In the case of phosphate removal by materials like layered zinc hydroxide, the mechanism is believed to involve the formation of inner-sphere complexes, specifically the formation of a Zn-O-P bond. This strong chemical interaction contributes to the high adsorption capacity and efficiency of phosphate removal. fao.org

The sequestration of pollutants can also be viewed through the broader lens of enhancing the natural attenuation capacity of environmental systems. The application of materials that can capture and stabilize contaminants in a less bioavailable form is a key strategy in environmental remediation. mdpi.com

Optical and Luminescent Materials

Sodium zinc phosphate glasses have emerged as promising host materials for various optical and luminescent applications. Their tunable optical properties, good chemical durability, and ability to incorporate a variety of active ions make them suitable for the development of phosphors, lasers, and other photonic devices.

Development of Phosphate Glass Phosphors with Tunable Luminescence

By doping sodium zinc phosphate glasses with rare-earth ions such as Dysprosium (Dy³⁺), Europium (Eu³⁺), and Samarium (Sm³⁺), it is possible to develop phosphors with tunable light emission.

A study on Dy³⁺-doped sodium zinc phosphate glass demonstrated that it can emit neutral white light upon excitation at 349 nm. researchgate.net The same glass system doped with Eu³⁺ was found to emit reddish-orange light with a high color purity of 97.7% under 394 nm excitation. researchgate.net By co-doping the glass with both Dy³⁺ and Eu³⁺, the emission color can be tuned from warm white light to reddish-orange by changing the excitation wavelength. researchgate.net

The luminescence of these materials is a result of the electronic transitions within the dopant ions. The host glass matrix plays a crucial role in influencing the efficiency and spectral characteristics of this luminescence. Zinc oxide in the glass composition acts as a modifier that improves the chemical durability and allows for a higher solubility of the rare-earth ions. ucv.ro

The following table summarizes the luminescent properties of doped sodium zinc phosphate glasses.

Dopant Ion(s)Excitation Wavelength (nm)Emission ColorReference
Dy³⁺349Neutral White researchgate.net
Eu³⁺394Reddish-Orange researchgate.net
Dy³⁺ / Eu³⁺349Warm White researchgate.net
Dy³⁺ / Eu³⁺364Reddish-Orange researchgate.net

Optical Absorption and Energy Gap Analysis in Glass Matrices

The optical properties of sodium zinc phosphate glasses, particularly their optical absorption and energy band gap, are critical for their application in optical devices. These properties can be tailored by altering the glass composition.

Studies on sodium zinc phosphate glasses have shown that their optical band gap energies typically fall in the range of 3.0 to 3.7 eV. researchgate.net The absorption spectra of these glasses are recorded to determine the absorption edge, from which the optical band gap is calculated. The amorphous nature of these glasses is confirmed by the absence of sharp edges in their optical spectra. ucv.ro

The composition of the glass has a significant impact on its optical properties. For example, in a study of (55-x)P₂O₅·(30+x)ZnO·15Na₂O glass-ceramics, it was found that increasing the zinc oxide (ZnO) content led to a decrease in both the direct and indirect optical band gap values. The indirect band gap ranged from 3.42 to 3.13 eV, while the direct band gap ranged from 4.34 to 4.20 eV as the ZnO content increased. d-nb.info This change is attributed to the formation of Zn-O-P linkages in the glass network. d-nb.info

Similarly, doping sodium zinc phosphate glasses with other metal oxides can also alter the optical band gap. For instance, increasing the content of cadmium oxide (CdO) in a 40P₂O₅-34ZnO-(21-x)Na₂O-5CuO-xCdO glass system resulted in a decrease in the optical energy gap from 3.42 to 3.14 eV. ucv.ro In another study on 25Na₂O-(75-x)[0.6P₂O₅-0.4ZnO]-xMnO₂, the optical band gap energy was found to decrease with an increase in the manganese dioxide (MnO₂) content. This was attributed to a shift of the absorption edge to a longer wavelength region. aip.orgresearchgate.net

The following table presents the optical band gap ranges for different sodium zinc phosphate glass systems.

Glass SystemVariable ComponentOptical Band Gap Range (eV)Trend with Increasing Variable ComponentReference
(55-x)P₂O₅·(30+x)ZnO·15Na₂OZnO3.13 - 3.42 (indirect)Decrease d-nb.info
40P₂O₅-34ZnO-(21-x)Na₂O-5CuO-xCdOCdO3.14 - 3.42Decrease ucv.ro
25Na₂O-(75-x)[0.6P₂O₅-0.4ZnO]-xMnO₂MnO₂Not specifiedDecrease aip.orgresearchgate.net

Fabrication of Optical Filters and Laser Window Materials

Sodium zinc phosphate glasses are significant materials in the field of optics, particularly for the fabrication of optical filters and laser window materials. Their utility in these applications stems from their excellent optical properties, such as a high refractive index and low dispersion. The manufacturing process for these specialized optical components typically involves the conventional melt-quenching technique. This method includes melting a homogenous mixture of precursor materials, such as di-ammonium hydrogen orthophosphate, sodium carbonate, and zinc oxide, at high temperatures, followed by quenching the melt in a mold and annealing to relieve internal stresses.

The functionality of sodium zinc phosphate glass as an optical filter is often enhanced by doping it with transition metal ions. For instance, the incorporation of copper ions can induce strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This characteristic is particularly useful for creating band-pass filters, which selectively transmit a narrow range of wavelengths while blocking others. Such filters are critical in applications like laser protection eyewear and sunglass technology. Research has shown that copper-doped phosphate glasses can be engineered to act as effective band-pass filters.

In the realm of laser applications, sodium zinc phosphate-based materials are being explored for use as laser window materials, especially for protection against specific laser wavelengths like that of the YAG laser at 1064 nm. The addition of modifiers like zinc oxide to the glass matrix improves its chemical durability, which is a crucial attribute for optical components exposed to various environmental conditions. Furthermore, doping these glasses with rare-earth elements is a promising avenue for developing active optical devices and lasers. The ability to tailor the glass composition allows for the optimization of its optical properties to meet the specific requirements of advanced laser systems.

Mechanical and Thermomechanical Behavior of Sodium Zinc Phosphate-Incorporating Glasses

The mechanical and thermomechanical properties of sodium zinc phosphate glasses are critical determinants of their durability and suitability for various applications. These properties are highly dependent on the glass composition and the interplay between the network formers and modifiers.

Hardness and Elastic Moduli Characterization

The hardness of sodium zinc phosphate glasses is a measure of their resistance to localized plastic deformation. The Vickers hardness test is a common method used to characterize this property. The hardness of these glasses can be influenced by the addition of various oxides. For example, in a study on a zinc sodium phosphate glass system doped with chromium oxide, the Vickers hardness was observed to vary with the concentration of the dopant.

The following table presents data on the Vickers hardness of a sodium zinc phosphate glass system with varying concentrations of chromium oxide.

Sample IDCr₂O₃ (%mol)Glass Composition (%mol)Average Vickers Hardness (HV)
ID10.514.5ZnO-30Na₂O-55P₂O₅-0.5Cr₂O₃326.25
ID21.014.0ZnO-30Na₂O-55P₂O₅-1.0Cr₂O₃309.5
ID31.513.5ZnO-30Na₂O-55P₂O₅-1.5Cr₂O₃309.25
ID42.013.0ZnO-30Na₂O-55P₂O₅-2.0Cr₂O₃296.25
ID52.512.5ZnO-30Na₂O-55P₂O₅-2.5Cr₂O₃306.75

Elastic moduli, including Young's modulus, are fundamental parameters that describe the stiffness of a material. For sodium zinc phosphate glasses, these moduli are influenced by the composition, particularly the ratio of the constituent oxides. Research comparing sodium aluminophosphate (NAFP) and zinc aluminophosphate (ZAFP) glasses has shown that the zinc-containing glasses generally exhibit higher Young's moduli. researchgate.net

Below is a table comparing the Young's modulus of various phosphate glass compositions.

GlassComposition (mol%)Young's Modulus (E) (GPa)
NAP320Na₂O - 20Al₂O₃ - 60P₂O₅60
NAFP120Na₂O - 15Al₂O₃ - 5Fe₂O₃ - 60P₂O₅64
NAFP220Na₂O - 10Al₂O₃ - 10Fe₂O₃ - 60P₂O₅65
NAFP320Na₂O - 5Al₂O₃ - 15Fe₂O₃ - 60P₂O₅68
NFP320Na₂O - 20Fe₂O₃ - 60P₂O₅69
ZAP215ZnO - 25Al₂O₃ - 60P₂O₅89
ZAFP115ZnO - 20Al₂O₃ - 5Fe₂O₃ - 60P₂O₅87
ZAFP215ZnO - 15Al₂O₃ - 10Fe₂O₃ - 60P₂O₅88
ZAFP315ZnO - 10Al₂O₃ - 15Fe₂O₃ - 60P₂O₅88
F4040Fe₂O₃ - 60P₂O₅69

Thermal Stability and Glass Transition Temperature Investigations

The thermal stability and glass transition temperature (Tg) are crucial parameters for the processing and application of glasses. The glass transition temperature represents the temperature at which the glass transitions from a hard, glassy state to a more rubbery, viscous state. For sodium zinc phosphate glasses, Tg is sensitive to changes in composition. The addition of zinc oxide generally leads to an increase in the glass transition temperature, which is attributed to the formation of stronger P–O–Zn bonds that increase the rigidity of the glass network.

Conversely, the replacement of zinc oxide with other oxides can alter the thermal properties. For instance, in one study, replacing zinc oxide with strontium oxide in a phosphate glass system led to an increase in the glass transition temperature. This is due to the higher bonding energy of strontium oxide compared to zinc oxide, resulting in a stronger glass network.

The thermal stability of a glass is often characterized by the difference between the onset of crystallization temperature (Tc) and the glass transition temperature (Tg), denoted as ΔT = Tc - Tg. A larger ΔT value indicates a greater resistance to crystallization upon heating, which is desirable for many glass-forming systems.

The following table shows the thermal parameters for a series of zinc phosphate glasses with varying compositions.

Glass Composition (mol%)Tg (°C)Tc (°C)ΔT (°C)
50P₂O₅-10Na₂O-5TiO₂-35CaO521632111
50P₂O₅-10Na₂O-5TiO₂-30CaO-5ZnO513618105
50P₂O₅-10Na₂O-5TiO₂-25CaO-10ZnO508609101
50P₂O₅-10Na₂O-5TiO₂-20CaO-15ZnO50159897

Conclusions and Future Research Trajectories

Synthesis and Characterization Advancements

Recent research has expanded the methods for creating sodium zinc phosphate (B84403) compounds, moving beyond traditional solid-state reactions. nih.govnih.gov These conventional methods involve heating precursor materials at high temperatures, which has been successful in producing crystalline structures like Na1.67Zn1.67Fe1.33(PO4)3. nih.govnih.gov Newer techniques, however, offer greater control over the material's properties.

Co-precipitation is one such method that has been used to create sodium zinc phosphate pigments for corrosion inhibition. researchgate.net This technique allows for the production of materials with higher solubility than those made with commercial zinc phosphate, which improves their protective properties. researchgate.net Another innovative approach is the in-situ growth of a sodium zinc phosphate layer on a zinc metal anode through electrodeposition. google.com This method creates a uniform and strongly attached protective layer, which has been shown to significantly improve the cycle life of zinc metal batteries. google.com

For the creation of sodium zinc phosphate glasses, the melt quenching technique is commonly used. tandfonline.combohrium.com By adjusting the proportions of the precursor oxides, researchers can fine-tune the material's thermal and optical properties. tandfonline.combohrium.com

The development of these varied synthesis methods has been accompanied by a deeper understanding of the material's structure and properties. X-ray diffraction has been essential in determining the crystal structure of different sodium zinc phosphate compounds, revealing complex arrangements of phosphate and metal-oxygen polyhedra. nih.govresearchgate.net Spectroscopic techniques have been used to study the optical properties of sodium zinc phosphate glasses, including their potential as host materials for solid-state lasers. bohrium.comresearchgate.net

Synthesis Method Precursors Resulting Compound/Material Key Advantages Reference
Solid-State ReactionNitrates of sodium, zinc, and iron; phosphoric acidCrystalline Na1.67Zn1.67Fe1.33(PO4)3Produces crystalline structures nih.gov
Co-precipitationNot specifiedSodium zinc phosphate pigmentHigher solubility for improved corrosion inhibition researchgate.net
ElectrodepositionNot specifiedIn-situ grown sodium zinc phosphate layer on zinc anodeUniform, strongly adherent layer; improves battery life google.com
Melt QuenchingP2O5, ZnO, Na2O, Fe2O3Sodium zinc phosphate glassesTunable thermal and optical properties tandfonline.com

Emerging Applications and Cross-Disciplinary Opportunities

The unique properties of sodium zinc phosphate have opened the door to a wide range of applications across different fields.

One of the most promising areas is in corrosion inhibition . Sodium zinc phosphate has been shown to be a more effective corrosion inhibitor than commercial zinc phosphate. researchgate.net When used in epoxy coatings on mild steel, it helps to form a protective phosphate layer on the metal surface. researchgate.net This has significant implications for industries where corrosion is a major concern, such as automotive and infrastructure. esaar.com

In the field of energy storage , sodium zinc phosphate is being explored as a material for sodium-ion and zinc metal batteries. google.comacs.orgnih.gov A layer of sodium zinc phosphate on a zinc metal anode can prevent the formation of dendrites, which are a major cause of battery failure. google.com This improves the cycle life and stability of the battery. google.com

Sodium zinc phosphate glasses also have potential applications in optics and photonics . When doped with rare-earth elements, these glasses can act as phosphors for white light-emitting diodes (WLEDs) and may be used in the development of green lasers. researchgate.net The composition of the glass can be adjusted to tune its optical properties, such as its refractive index and optical band gap. researchgate.netresearchgate.net

The biocompatibility of zinc phosphate also makes it a candidate for biomedical applications . researchgate.netnih.gov Research into zinc phosphate nanoparticles suggests their potential use in drug delivery and tissue engineering. researchgate.netnih.gov

Application Area Specific Use Key Properties Reference
Corrosion InhibitionPigment in protective coatingsHigher solubility, promotes passivation layer formation researchgate.net
Energy StorageAnode protection layer in zinc metal batteriesSuppresses dendrite growth, improves cycle life google.com
Optics and PhotonicsPhosphor for WLEDs and lasersTunable optical properties with doping researchgate.net
Glass-CeramicsHost material for optical applicationsHigh transparency, tailorable refractive index bohrium.com

Future Challenges and Prospects for Materials Innovation

While the future of sodium zinc phosphate looks bright, there are still challenges to overcome.

One of the main challenges is the need for more environmentally friendly and scalable synthesis methods . researchgate.net While techniques like co-precipitation and electrodeposition offer advantages, their large-scale production may present difficulties. researchgate.netgoogle.com Further research into greener synthesis routes is needed to make these materials more commercially viable. researchgate.net

Another challenge is to gain a more complete understanding of the structure-property relationships in these materials. nih.gov While we have a good understanding of the crystal structure of some sodium zinc phosphate compounds, more research is needed to fully understand how the arrangement of atoms affects the material's properties. nih.govresearchgate.netnih.gov This knowledge will be crucial for designing new materials with specific functionalities.

Despite these challenges, the prospects for materials innovation with sodium zinc phosphate are excellent. The ability to create a wide range of compounds with different properties opens up a vast design space for new materials. For example, by combining sodium zinc phosphate with other materials, it may be possible to create new composites with enhanced properties.

Future research will likely focus on developing new synthesis techniques, exploring new applications, and gaining a deeper understanding of the fundamental properties of these materials. With continued research, sodium zinc phosphate is poised to play an important role in the development of new technologies in a variety of fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.